delta3-tetrahydrocannabinol, (R)-
Overview
Description
. Unlike Delta-9-THC, Delta-3-THC has a different double bond position in its chemical structure, which results in distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta3-tetrahydrocannabinol, (R)-, can be synthesized through various chemical reactions starting from precursor compounds such as olivetol and geranyl bromide. The synthesis typically involves a series of steps including Friedel-Crafts acylation, reduction, and isomerization.
Industrial Production Methods: Industrial production of Delta3-tetrahydrocannabinol, (R)-, involves scaling up the laboratory synthesis methods to produce larger quantities. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the desired isomer is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: Delta3-tetrahydrocannabinol, (R)-, undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reduction reactions often use hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Can produce Delta-3-tetrahydrocannabinol, (S)-, and other oxidized derivatives.
Reduction: Can lead to the formation of Delta-3-tetrahydrocannabinol, (R)-, with reduced functional groups.
Substitution: Results in halogenated derivatives of Delta3-tetrahydrocannabinol, (R)-.
Scientific Research Applications
Chemistry: Used as a research tool to understand the structure-activity relationships of cannabinoids.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects, although it is generally less potent than Delta-9-THC.
Industry: Utilized in the development of synthetic cannabinoids and as a component in vaping products.
Mechanism of Action
Delta3-tetrahydrocannabinol, (R)-, exerts its effects primarily through its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological responses. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocannabinoid system, which plays a role in pain, mood, and appetite regulation.
Comparison with Similar Compounds
Delta-9-Tetrahydrocannabinol
Delta-8-Tetrahydrocannabinol
Delta-4-Tetrahydrocannabinol
Delta-7-Tetrahydrocannabinol
Hexahydrocannabinol
Cannabitriol
Properties
IUPAC Name |
(9R)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBZNJDFIPBXCS-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2C3=C(CC[C@H](C3)C)C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241934 | |
Record name | (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95720-01-7 | |
Record name | delta3-tetrahydrocannabinol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.3-TETRAHYDROCANNABINOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP9408TXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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